molecular formula C6H8N2O2S B6241461 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile CAS No. 2377033-48-0

2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile

Cat. No. B6241461
CAS RN: 2377033-48-0
M. Wt: 172.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile, also known as “D-TAC” is a heterocyclic compound with a bicyclic structure. It is a versatile and widely used organic compound in the synthesis of a variety of compounds, including pharmaceuticals. It has been used in many fields, such as medicine, agriculture, and materials science. It is a valuable intermediate for the synthesis of a variety of compounds, including pharmaceuticals.

Mechanism of Action

The mechanism of action of D-TAC is not fully understood. However, it is believed to act as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals. It is believed to be able to activate the reactive intermediates in the reaction, allowing for the formation of the desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of D-TAC are not fully understood. However, it is believed to have some beneficial effects, such as anti-inflammatory and anti-allergy effects. It has also been shown to have some anti-cancer activity, although the exact mechanism of action is not known.

Advantages and Limitations for Lab Experiments

D-TAC has several advantages for use in laboratory experiments. It is a versatile compound, with a wide range of applications in various fields. It is also relatively stable and can be stored for long periods of time without degradation. However, it is also a highly reactive compound and can react with other compounds in solution, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of D-TAC. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of more advanced materials, such as nanomaterials. Additionally, its potential therapeutic applications, such as anti-cancer and anti-inflammatory effects, could be further explored. Finally, its potential applications in the field of materials science, such as the synthesis of polymers and dyes, could be further investigated.

Synthesis Methods

The synthesis of D-TAC is achieved through a two-step process. First, a reaction between 2,2-dioxo-thiazolidine-4-carboxylic acid and a suitable amine or sulfonamide is performed in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid. The second step involves the conversion of the intermediate to D-TAC by reaction with an appropriate reagent, such as a brominating agent.

Scientific Research Applications

D-TAC has been used as a key intermediate in a wide range of scientific research applications. For example, it has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-allergy drugs. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of dyes and pigments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile involves the reaction of a cyclic sulfenamide with a nitrile in the presence of a strong acid catalyst.", "Starting Materials": [ "Cyclic sulfenamide", "Nitrile", "Strong acid catalyst" ], "Reaction": [ "Add the cyclic sulfenamide to a reaction flask", "Add the nitrile to the reaction flask", "Add the strong acid catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 100-120°C", "Allow the reaction to proceed for 24-48 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid under vacuum to obtain the desired product" ] }

CAS RN

2377033-48-0

Product Name

2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile

Molecular Formula

C6H8N2O2S

Molecular Weight

172.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.